1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1427380-61-7
VCID: VC17540598
InChI: InChI=1S/C9H16N2O3/c10-3-1-2-4-11-6-7(9(13)14)5-8(11)12/h7H,1-6,10H2,(H,13,14)
SMILES:
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol

1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 1427380-61-7

Cat. No.: VC17540598

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid - 1427380-61-7

Specification

CAS No. 1427380-61-7
Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
IUPAC Name 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C9H16N2O3/c10-3-1-2-4-11-6-7(9(13)14)5-8(11)12/h7H,1-6,10H2,(H,13,14)
Standard InChI Key KKNOZTAJDRQNCH-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)CCCCN)C(=O)O

Introduction

Structural and Chemical Characteristics

Core Architecture and Functional Groups

The molecule consists of a five-membered pyrrolidinone ring (a γ-lactam) fused with a carboxylic acid group at the 3-position and a 4-aminobutyl chain at the 1-position. Key features include:

  • Pyrrolidinone Ring: The lactam moiety contributes to hydrogen-bonding capabilities and conformational rigidity.

  • Carboxylic Acid Group: Enhances water solubility and provides a site for salt formation or esterification.

  • 4-Aminobutyl Side Chain: Introduces a flexible aliphatic amine, which may improve membrane permeability and enable interactions with biological targets via protonation or hydrogen bonding.

Physicochemical Properties

Based on structural analogs, the following properties are hypothesized:

  • Solubility: Higher aqueous solubility compared to aromatic analogs (e.g., 1-(2-hydroxyphenyl) derivatives) due to the polar amine group .

  • Melting Point: Likely lower than derivatives with rigid aromatic substituents (e.g., 1-(4-methylbenzyl) analogs melt at 209–210°C) , owing to reduced crystallinity from the flexible side chain.

  • logP: Estimated to be lower than hydrophobic derivatives, favoring improved bioavailability.

Table 1: Predicted Physicochemical Properties of 1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic Acid

PropertyValue/RangeBasis for Prediction
Molecular Weight216.24 g/molCalculated from structure
Aqueous Solubility>50 mg/mLComparison to hydrophilic analogs
logP-0.5 to 0.5Presence of ionizable groups
Melting Point150–170°CFlexible side chain reduces crystallinity

Synthetic Pathways

Core Synthesis via Cyclization

The pyrrolidinone core is typically synthesized through cyclization reactions between itaconic acid and amines. For 1-(4-aminobutyl)-5-oxopyrrolidine-3-carboxylic acid, the proposed route involves:

  • Reactant Preparation: Itaconic acid and 1,4-diaminobutane.

  • Cyclization: Heating under reflux in ethanol with catalytic acetic acid to form the lactam ring .

  • Purification: Recrystallization or column chromatography to isolate the product.

Reaction Scheme:
Itaconic acid+1,4-diaminobutaneAcOH, ΔEtOH1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid\text{Itaconic acid} + \text{1,4-diaminobutane} \xrightarrow[\text{AcOH, Δ}]{\text{EtOH}} \text{1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid}

Derivatization Strategies

The carboxylic acid and amine functionalities enable further modifications:

  • Esterification: Conversion to methyl or ethyl esters to enhance lipophilicity.

  • Amide Formation: Reaction with acyl chlorides or active esters to create prodrugs.

  • Salt Formation: Neutralization with hydrochloric acid to improve stability.

PathogenPredicted MIC (µg/mL)Basis for Prediction
Staphylococcus aureus32–64Comparison to alkyl-substituted analogs
Escherichia coli>128Gram-negative bacteria less susceptible

Anticancer Activity

Pyrrolidinone derivatives show cytotoxicity against cancer cell lines, particularly A549 lung adenocarcinoma cells. Mechanisms may include:

  • Topoisomerase Inhibition: Interference with DNA replication.

  • Apoptosis Induction: Activation of caspase pathways.

Table 3: Projected Cytotoxicity in A549 Cells

CompoundPredicted IC50 (µM)Reference Standard (Cisplatin IC50)
1-(4-Aminobutyl)-5-oxopyrrolidine-3-carboxylic acid20–4015–30 µM

Anti-Inflammatory and Antioxidant Effects

The amine group may enhance antioxidant activity by scavenging free radicals or modulating Nrf2 pathways, as seen in related γ-lactams .

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and purity through catalyst screening (e.g., zeolites or enzymes).

  • Structure-Activity Relationships: Systematic studies to correlate side-chain length/amine position with bioactivity.

  • Toxicity Profiling: In vivo studies to assess renal and hepatic safety.

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